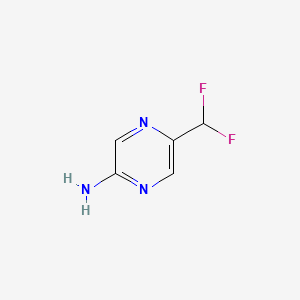

5-(Difluoromethyl)pyrazin-2-amine

Overview

Description

5-(Difluoromethyl)pyrazin-2-amine (CAS# 1785551-80-5) is a compound that can be synthesized from Methyl 5-chloropyrazine-2-carboxylate . It has a molecular weight of 145.113 and a molecular formula of C5H5F2N3 .

Synthesis Analysis

The synthesis of this compound involves difluoromethylation processes based on X–CF 2 H bond formation where X is C (sp), C (sp 2 ), C (sp 3 ), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of this compound is represented by the canonical SMILES: C1=C (N=CC (=N1)N)C (F)F . The InChI is InChI=1S/C5H5F2N3/c6-5 (7)3-1-10-4 (8)2-9-3/h1-2,5H, (H2,8,10) .Chemical Reactions Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF 2 H to C (sp 2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp 2 )–H bond has also been accomplished through Minisci-type radical chemistry .Scientific Research Applications

Synthesis and Electronic Properties

Facile Synthesis of Pyrazine Analogs

A study detailed the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through a Suzuki cross-coupling reaction, starting from pyrazin-2-amine. These compounds were analyzed for their electronic and nonlinear optical properties using density functional theory (DFT) calculations. This synthesis pathway highlights the versatility of pyrazin-2-amine as a precursor for compounds with potential applications in organic electronics and photonics (Gulraiz Ahmad et al., 2021).

Chemical Reactivity and Synthesis Methodologies

Trifluoromethyl-Substituted Compounds

Another research effort explored the synthesis of 5-trifluoromethyl-substituted N,N-dimethyl-N′-(pyrazin-2-yl)formimidamides, demonstrating the use of 2-aminopyrazines in a multi-step synthesis involving iodination, trifluoromethylation, and condensation processes. This work underscores the potential of incorporating the difluoromethyl group into complex molecules for varied chemical applications (Jiao Hu et al., 2022).

Heterocyclic Chemistry and Biological Activity

Novel Pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones

Research on the design and synthesis of novel 5-sulfoxide-substituted pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones demonstrates the ongoing interest in pyrazin-2-amine derivatives for potential biological activities. These compounds were synthesized via a diazotization followed by cycloaddition, indicating the chemical diversity achievable with pyrazin-2-amine derivatives and their potential in drug discovery (Yan‐Chao Wu et al., 2005).

Coordination Chemistry

Trivalent Actinides and Lanthanides Coordination

A study on the coordination chemistry of trivalent f-elements with a novel aminopolycarboxylate complexant, which involves a pyrazinylmethyl functional group, sheds light on the utility of pyrazin-2-amine derivatives in the complexation and separation of lanthanides and actinides. This research has implications for nuclear waste management and the recycling of rare earth elements (T. Grimes et al., 2020).

Future Directions

Mechanism of Action

Target of Action

It is known that pyrazine derivatives, such as 5-(difluoromethyl)pyrazin-2-amine, have exhibited a wide range of biological activities .

Mode of Action

It is known that pyrazine derivatives interact with their targets in a way that leads to various biological activities .

Biochemical Pathways

It is known that pyrazine derivatives can affect various biological activities .

Result of Action

It is known that pyrazine derivatives can lead to various biological activities .

Action Environment

It is known that environmental factors can affect the action of pyrazine derivatives .

Properties

IUPAC Name |

5-(difluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-5(7)3-1-10-4(8)2-9-3/h1-2,5H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPPWWNZWGBCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

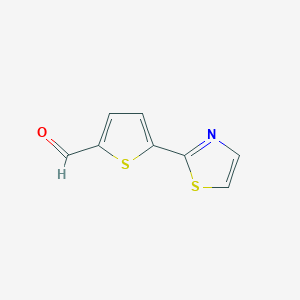

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1,4-Dimethyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B1530646.png)

![(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1530648.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)